Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Substituted benzo[d]thiazol-2-ylcarbamates have been synthesized and evaluated for anticonvulsant activity . They have shown significant activity in PTZ-induced convulsion and maximal electroshock models .
Synthesis Analysis
A series of substituted benzo[d]thiazol-2-ylcarbamates were synthesized . The structures of the synthesized compounds were confirmed based on their physical and spectral data .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The compounds were evaluated for anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .Physical and Chemical Properties Analysis
All the synthesized substituted ethyl benzo[d]thiazol-2-yl) carbamate were high melting solids . These compounds were found to be soluble in DMSO .Scientific Research Applications
Antitumor and Antifilarial Properties
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound structurally related to the chemical , demonstrates notable antitumor and antifilarial activities. It was the most effective compound in a study inhibiting the growth of L1210 leukemic cells with an IC50 of 3.2 microM. Furthermore, it exhibited significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds, highlighting its potential as a lead compound for developing new antitumor and antifilarial drugs (Y. Kumar et al., 1993).
Antimicrobial and Antifungal Agents
Compounds derived from thiazole, like methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate, are of interest due to their broad range of biological activities. A study on the synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, which share a common thiazole core with the compound , indicates that these derivatives exhibit promising antibacterial and antifungal properties (Husam A. Ameen & Ahlam J. Qasir, 2017). This suggests that similar compounds may also hold potential as antimicrobial and antifungal agents, warranting further investigation.
Synthesis of Novel Compounds
The chemical compound's structure serves as a precursor in the synthesis of new spiro compounds containing a carbamate group. Research indicates that the strategic manipulation of its structure can lead to the formation of novel compounds with potential biological applications. For example, one study focused on the synthesis of new spiro compounds that incorporate a carbamate group, demonstrating the versatility and potential of thiazole derivatives in medicinal chemistry (A. V. Velikorodov et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl N-[4-[2-(cyclopentylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-12(17)15-11-14-9(7-19-11)6-10(16)13-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCRQYKQOVYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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